Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate
Description
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxyl group, a 4-acetylphenoxy substituent, and an ethoxy linker connecting the aromatic moieties.
Properties
IUPAC Name |
methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)14-3-7-16(8-4-14)22-11-12-23-17-9-5-15(6-10-17)18(20)21-2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIGLOOTYXRDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594779 | |
| Record name | Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-85-9 | |
| Record name | Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate typically involves the esterification of 4-(2-(4-acetylphenoxy)ethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-(2-(4-carboxyphenoxy)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-(4-hydroxyphenoxy)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylphenoxy group can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features and available data for methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate and its analogs:
Substituent Effects on Physicochemical Properties
- Nitro-substituted analogs (e.g., ) exhibit higher melting points due to increased molecular rigidity and intermolecular interactions.
Electron-Donating Groups (EDGs):
- The acetyl group in the target compound may similarly modulate bioactivity through hydrogen bonding.
Spectral Data Insights
- NMR Shifts: Aromatic protons in acetyl-substituted compounds typically resonate at δ 7.5–8.0 ppm, while methoxy groups appear as singlets near δ 3.8 ppm . Carbonyl signals (e.g., acetyl C=O) are observed at δ 170–210 ppm in ¹³C NMR, as seen in chromenone derivatives .
HRMS Validation:
- High-resolution mass spectrometry confirms molecular integrity, with deviations <5 ppm in analogs like , ensuring synthetic accuracy.
Biological Activity
Methyl 4-(2-(4-acetylphenoxy)ethoxy)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and findings from various studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include an acetylphenoxy group linked through an ethoxy chain to a benzoate moiety. This structure is essential for its biological activity, influencing interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In particular, it has been investigated against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby alleviating symptoms associated with inflammatory conditions.
Case Study: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in paw edema induced by carrageenan. The results indicated a decrease in inflammatory markers such as TNF-α and IL-6, showcasing its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The acetyl group may undergo enzymatic hydrolysis, releasing acetic acid, which can participate in various biochemical pathways. Additionally, the phenoxy group may interact with cellular receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Yes | Yes |
| Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate | Moderate | Moderate |
| Methyl 3-(2-(4-hydroxyphenoxy)ethoxy)benzoate | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
